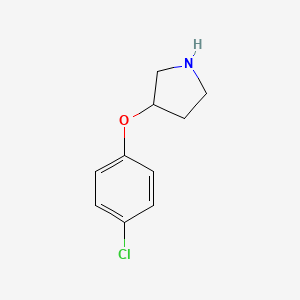

3-(4-Chlorophenoxy)pyrrolidine

Beschreibung

Overview of Pyrrolidine (B122466) Core Scaffolds in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of biologically active compounds. frontiersin.orgnih.govresearchgate.net Its prevalence in both natural products and synthetic drugs underscores its importance as a versatile scaffold in drug discovery. frontiersin.orgnih.gov The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a crucial factor in achieving specific and high-affinity interactions with biological targets. nih.gov This structural feature contributes to the stereochemistry of the molecule, which can significantly influence its biological profile due to the differential binding of stereoisomers to enantioselective proteins. nih.gov

The significance of the pyrrolidine core is evidenced by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.govlifechemicals.com These include well-established medications such as the antihistamine clemastine, the anticholinergic procyclidine, the anti-Alzheimer's agent aniracetam, and the antihypertensive drug enalapril. frontiersin.orgnih.gov More recently, in 2022, the FDA approved several new drugs containing a pyrrolidine ring, including daridorexant for insomnia, and the kinase inhibitors pacritinib (B611967) and futibatinib. frontiersin.orgnih.gov The diverse therapeutic applications of pyrrolidine-based drugs highlight the scaffold's ability to serve as a key pharmacophore for a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. frontiersin.orgresearchgate.netnih.gov

The versatility of the pyrrolidine scaffold extends to its use as a building block in the synthesis of more complex molecules and as a ligand in organocatalysis. nih.govlifechemicals.com Researchers continue to explore the synthesis of novel pyrrolidine derivatives and combinatorial libraries for high-throughput screening, aiming to identify new lead compounds for drug development. lifechemicals.com

Table 1: Examples of FDA-Approved Drugs Containing a Pyrrolidine Scaffold

| Drug Name | Therapeutic Class | Year of FDA Approval (if recent) |

| Clemastine | Antihistaminic | |

| Procyclidine | Anticholinergic | |

| Aniracetam | Anti-Alzheimer's | |

| Enalapril | Antihypertensive | |

| Daridorexant | Insomnia Treatment | 2022 |

| Pacritinib | JAK-2 Inhibitor | 2022 |

| Futibatinib | FGFR-4 Inhibitor | 2022 |

Significance of Chlorophenoxy Substituents in Bioactive Molecules

The presence of a chlorophenoxy moiety is a common feature in many biologically active molecules, including herbicides and pharmaceuticals. ontosight.aimdpi.com In the context of drug design, the chlorine atom can act as a bioisostere for a methyl group and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a protein target. youtube.com The position of the chlorine atom on the phenyl ring is crucial, as it can alter the electronic distribution and steric profile of the molecule, leading to changes in biological activity. mdpi.com

For instance, studies on chlorophenoxyacetic acid derivatives have shown that the number and position of chlorine atoms on the aromatic ring influence their herbicidal activity and toxicity. mdpi.com Similarly, in the realm of medicinal chemistry, the chlorophenoxy group has been incorporated into various molecular frameworks to develop agents with a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai Research on propanamide derivatives containing a 4-chlorophenoxy group suggests potential for anti-inflammatory, analgesic, and neuroactive effects. ontosight.ai Furthermore, the chlorophenoxy group is a key structural feature in some compounds investigated for their activity against tuberculosis. nih.gov

Research Trajectories of 3-(4-Chlorophenoxy)pyrrolidine and its Structural Congeners

The specific compound, this compound, combines the key structural features of a pyrrolidine ring and a chlorophenoxy substituent. Research into this molecule and its structural analogs has explored their potential in various areas of medicinal chemistry. While specific research applications for this compound itself are not extensively documented in publicly available literature, the investigation of its structural congeners provides insight into the potential research directions for this class of compounds. smolecule.com

For example, a related compound, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has been synthesized and studied for its potential biological activities. chemmethod.comresearchgate.net This research highlights the use of the 3-(4-chlorophenoxy) moiety as a building block in the creation of more complex molecules with potential therapeutic applications. chemmethod.com The synthesis of such compounds often involves coupling the chlorophenoxy-containing fragment with other heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities. chemmethod.comresearchgate.net

Furthermore, the structural motif of a phenoxy group attached to a pyrrolidine ring is present in compounds that have been investigated as inhibitors of various enzymes. For instance, derivatives of hydroxybenzylidenyl pyrrolidine-2,5-dione have been synthesized and evaluated as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. rsc.org Another related structure, (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid, highlights the exploration of substituted chlorophenoxy pyrrolidine derivatives in chemical research. vulcanchem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-chlorophenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDFBKVKKRBGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28491-02-3 | |

| Record name | 3-(4-Chlorophenoxy)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28491-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-chlorophenoxy)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Pharmacological Investigations and Biological Activities of 3 4 Chlorophenoxy Pyrrolidine Derivatives

Enzyme Inhibition Studies

Leukotriene A4 Hydrolase (LTA4H) Inhibition by Chlorophenoxy-Substituted Pyrrolidines

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. google.comnih.gov LTB4 is implicated in a variety of inflammatory diseases, making LTA4H a significant target for the development of anti-inflammatory agents. mdpi.comresearchgate.net Inhibition of LTA4H blocks the production of LTB4, thereby reducing the inflammatory response. nih.gov

Derivatives of 3-phenoxypyrrolidine have been investigated as LTA4H inhibitors. The pyrrolidine (B122466) moiety in these inhibitors is designed to bind within the substrate binding cavity of the enzyme. nih.gov Structural studies have shown that the pyrrolidine group can provide an optimal kink for the molecule to orient itself towards the catalytic zinc ion within the enzyme's active site. nih.gov

One notable example, DG-051, is a potent LTA4H inhibitor that incorporates a pyrrolidine linker. nih.gov This compound, which has advanced to clinical trials, features a butanoic acid, a pyrrolidine linker, and a lipophilic biphenyl ether moiety. nih.gov The design of such compounds leverages the structural features of the pyrrolidine ring to achieve high-potency inhibition of LTB4 production. nih.gov

| Compound | Target Enzyme | Key Structural Features | Inhibitory Activity |

|---|---|---|---|

| DG-051 | LTA4H | Pyrrolidine linker, butanoic acid, lipophilic biphenyl ether | IC50 = 37 nM (in human whole blood) nih.gov |

Aminoglycoside 6'-N-Acetyltransferase Type Ib Inhibition

The enzyme Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) is a primary cause of bacterial resistance to aminoglycoside antibiotics, such as amikacin, in Gram-negative bacteria. nih.govnih.gov The development of inhibitors for this enzyme is a key strategy to overcome antibiotic resistance. ed.ac.uk

Research has identified a pyrrolidine pentamine scaffold as a promising starting point for the development of AAC(6')-Ib inhibitors. mdpi.comnih.gov Through the use of mixture-based combinatorial libraries, a lead compound was identified that, when combined with amikacin, was able to overcome resistance in several bacterial strains. nih.gov This lead compound features a pyrrolidine pentamine core with substitutions at four positions. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the chemical features required for potent inhibition. These studies have shown that aromatic functionalities at certain positions (R1 and R4) are essential for activity. nih.govnih.gov The stereochemistry at specific positions of the pyrrolidine ring and its substituents is also critical for inhibitory function. nih.govnih.gov For instance, while the S-phenyl group at the R1 position is crucial, modifications to this group have been shown to reduce the inhibitory effect, highlighting the importance of both the moiety itself and its distance from the pyrrolidine scaffold. mdpi.comed.ac.uk

| Structural Feature | Impact on Inhibitory Activity | Reference |

|---|---|---|

| Aromatic groups at R1 and R4 | Essential for activity | nih.govnih.gov |

| Stereochemistry at R2 | Critical for activity | nih.govnih.gov |

| Hydroxyl group at R3 | Required for full activity | nih.govnih.gov |

| Phenyl group at R5 | Not essential, can be replaced by aliphatic groups | nih.govnih.gov |

| Truncations of the scaffold | Results in inactive compounds | nih.govnih.gov |

Poly(ADP-ribose) Polymerase (PARP) Inhibition by Pyrrolidine-Benzimidazole Conjugates

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. PARP inhibitors have been successfully developed as cancer therapeutics, particularly for cancers with deficiencies in other DNA repair pathways.

A series of potent PARP inhibitors have been developed by conjugating a pyrrolidine ring with a benzimidazole carboxamide moiety. These compounds have demonstrated excellent potency against both PARP-1 and PARP-2 enzymes. One such compound, ABT-888 (Veliparib), which features a 2-[(R)-2-methylpyrrolidin-2-yl] group attached to the benzimidazole ring, has advanced to clinical trials.

Further research has explored other derivatives, such as compounds 5cj and 5cp, which also exhibit potent anticancer activities with IC50 values in the low nanomolar range against both PARP-1 and PARP-2, comparable to the reference drug veliparib. Molecular docking studies have revealed that these molecules interact with key amino acid residues in the PARP-1 active site, such as Gly-863, Ser-904, and Tyr-907, through hydrogen bonding and π-π stacking interactions.

| Compound | Target Enzyme | Inhibitory Activity |

|---|---|---|

| ABT-888 (Veliparib) | PARP-1, PARP-2 | Ki = 5 nM |

| 5cj | PARP-1, PARP-2 | IC50 ≈ 4 nM |

| 5cp | PARP-1, PARP-2 | IC50 ≈ 4 nM |

Glycosidase Inhibition by Hydroxylated Pyrrolidine Analogues

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. They are involved in numerous biological processes, and their inhibitors have therapeutic potential. Hydroxylated pyrrolidine analogues, also known as azasugars, can act as glycosidase inhibitors by mimicking the transition state of the natural substrate.

The five-membered ring of the pyrrolidine core can adopt a distorted conformation that resembles the transition state of the carbohydrate substrate, leading to potent enzyme inhibition. The inhibitory activity and specificity of these compounds are often difficult to predict.

One study reported the synthesis of a new azasugar, (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol, from D-glucose. However, when tested against four different glycosidases, this particular compound did not show significant inhibitory activity, with IC50 values greater than 100 μM. This highlights the sensitivity of glycosidase inhibition to the specific stereochemistry and substitution pattern of the pyrrolidine ring.

| Compound | Target Enzyme | Inhibitory Activity |

|---|---|---|

| (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol | Four tested glycosidases | IC50 > 100 μM |

Cyclin-Dependent Kinase (CDK) Inhibition

Information on the inhibition of Cyclin-Dependent Kinases by derivatives of 3-(4-Chlorophenoxy)pyrrolidine is not available in the reviewed literature.

cAMP Phosphodiesterase Inhibition

Cyclic adenosine monophosphate (cAMP) is a crucial second messenger involved in a wide range of cellular processes. Its intracellular levels are regulated by phosphodiesterases (PDEs), which catalyze its degradation. Among the PDE families, PDE4 is specific for cAMP and represents an important target for anti-inflammatory and neurological drugs.

Research into 1,3-disubstituted pyrrolidines has identified potent and selective inhibitors of PDE4. Structure-activity relationship studies have revealed that making the pyrrolidine nitrogen non-basic is a key factor for achieving high potency. This can be accomplished by introducing electron-withdrawing groups, such as amides, carbamates, and ureas, on the nitrogen atom.

These pyrrolidine-based PDE4 inhibitors have demonstrated functional activity by inhibiting the release of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, from human monocytes and mouse macrophages with IC50 values below 1 µM.

| Compound Class | Functional Assay | Potency |

|---|---|---|

| Amides of 1,3-disubstituted pyrrolidines | Inhibition of TNF-α release | IC50 < 1 µM |

| Carbamates of 1,3-disubstituted pyrrolidines | Inhibition of TNF-α release | IC50 < 1 µM |

| Ureas of 1,3-disubstituted pyrrolidines | Inhibition of TNF-α release | IC50 < 1 µM |

Receptor Binding and Modulation

Derivatives of this compound have been evaluated for their ability to bind to and modulate the activity of several key receptors and transporters in the central nervous system.

While the pyrrolidine nucleus is a common feature in many compounds targeting serotonin (B10506) receptors, specific binding affinity data for derivatives of this compound at various serotonin receptor subtypes are not extensively detailed in publicly available scientific literature. Research on other classes of pyrrolidine derivatives, such as 3-pyrrolidine-indole and N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclo-hexanepyrrolidine-2,5-dione, has demonstrated their potential as modulators of 5-HT2A and 5-HT1A receptors, respectively nih.govnih.gov. This suggests that the pyrrolidine scaffold can be effectively utilized to achieve affinity for serotonin receptors. However, without specific studies on the this compound series, their precise binding profiles remain to be elucidated.

A study focusing on 3,4-disubstituted pyrrolidines identified them as a novel class of monoamine transporter inhibitors through a 3-D database pharmacophore search. One of the most potent analogues from this study, compound 12 , demonstrated significant inhibition of dopamine (B1211576) (DA), serotonin (SER), and norepinephrine (B1679862) (NE) reuptake nih.govresearchgate.net. The inhibition constants (Ki) for this compound were determined to be 0.20 µM for dopamine reuptake, 0.23 µM for serotonin reuptake, and 0.031 µM for norepinephrine reuptake nih.govresearchgate.net. These findings highlight the potential of the substituted pyrrolidine scaffold to effectively modulate the activity of all three major monoamine transporters.

A series of trans-4-phenylpyrrolidine-3-carboxamides have been synthesized and characterized as potent ligands for the human melanocortin-4 receptor (MC4R). Interestingly, stereochemistry at the 3 and 4 positions of the pyrrolidine ring was found to determine whether a compound acts as an agonist or an antagonist.

One study reported a pair of diastereoisomers, 20f-1 and 20f-2 , which displayed potent functional agonist and antagonist activity, respectively nih.gov. The (3S,4R)-compound 20f-1 was identified as a potent MC4R agonist with a Ki of 11 nM and an EC50 of 24 nM nih.govresearchgate.net. In contrast, its (3R,4S)-isomer, 20f-2 , acted as an antagonist with a Ki of 8.6 nM and an IC50 of 65 nM nih.govresearchgate.net. Both compounds were highly selective over other melanocortin receptor subtypes nih.govresearchgate.net.

Similarly, another pair of diastereoisomers, 13b-1 and 13b-2 , demonstrated this agonist/antagonist relationship based on their stereochemistry. The (3S,4R)-pyrrolidine 13b-1 was a potent agonist with a Ki of 1.0 nM and an EC50 of 3.8 nM, while the (3R,4S)-isomer 13b-2 was an antagonist with a Ki of 4.7 nM and an IC50 of 64 nM researchgate.net. Further research into 3-arylpyrrolidine-2-carboxamide derivatives has also identified potent ligands for the MC4R nih.govresearchgate.net.

| Compound | Stereochemistry | Activity | Ki (nM) | EC50 (nM) | IC50 (nM) |

|---|---|---|---|---|---|

| 20f-1 | 3S,4R | Agonist | 11 | 24 | - |

| 20f-2 | 3R,4S | Antagonist | 8.6 | - | 65 |

| 13b-1 | 3S,4R | Agonist | 1.0 | 3.8 | - |

| 13b-2 | 3R,4S | Antagonist | 4.7 | - | 64 |

Derivatives of this compound have been investigated as allosteric modulators of the Cannabinoid Receptor 1 (CB1R). One such compound, PSNCBAM-1 (1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-yl)pyridin-2-yl]phenyl]urea), was identified as a negative allosteric modulator of the CB1 receptor nih.gov. Structure-activity relationship (SAR) studies on diarylurea-based allosteric modulators revealed that the pyrrolidinyl group is not an absolute requirement for activity nih.gov. However, the presence of the 4-chlorophenyl moiety is a common feature in many CB1R antagonists, such as the well-characterized rimonabant nih.gov. The development of novel analogs of PSNCBAM-1 has provided further insights into the structural requirements for CB1R allosteric modulation, with some new derivatives acting as positive allosteric modulators of orthosteric ligand binding but as negative allosteric modulators in functional assays nih.gov.

Diverse Pharmacological Efficacies of Related Pyrrolidine Compounds

The pyrrolidine scaffold is a key component in a wide range of biologically active molecules, including those with potential anticancer and antitumor properties.

Several studies have highlighted the potential of pyrrolidine derivatives as anticancer agents. A series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. These compounds were most selective against the prostate cancer cell line PPC-1 and the melanoma cell line IGR39, with EC50 values in the range of 2.5–20.2 µM nih.gov. Another study on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives found that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhanced anticancer activity against human A549 lung epithelial cells mdpi.com.

Furthermore, spiropyrrolidine-thiazolo-oxindole derivatives have shown potent anticancer activity. For instance, compounds 43a (2,4-dichlorophenyl-substituted) and 43b (4-bromophenyl-substituted) were found to be approximately 11 times more active against the HepG2 cell line than the reference compound cisplatin, with IC50 values of 0.85 ± 0.20 μg/mL and 0.80 ± 0.10 μg/mL, respectively nih.gov.

| Compound Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate) | EC50: 2.5–20.2 µM | nih.gov |

| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39 (Melanoma) | EC50: 2.5–20.2 µM | nih.gov |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | Enhanced activity with azole rings | mdpi.com |

| Spiropyrrolidine-thiazolo-oxindole derivative (43a) | HepG2 (Liver) | IC50: 0.85 ± 0.20 μg/mL | nih.gov |

| Spiropyrrolidine-thiazolo-oxindole derivative (43b) | HepG2 (Liver) | IC50: 0.80 ± 0.10 μg/mL | nih.gov |

Antimicrobial and Antifungal Properties

Derivatives of the pyrrolidine nucleus have been a subject of interest in the quest for new antimicrobial and antifungal agents. The incorporation of a 4-chlorophenoxy moiety at the 3-position of the pyrrolidine ring has been explored to enhance these activities.

Research into novel pyrrolidine-containing chalcones and their subsequent conversion to pyrazolines has demonstrated a range of antibacterial and antifungal activities. While not directly derivatives of this compound, these studies highlight the potential of the pyrrolidine scaffold in antimicrobial drug discovery. For instance, some synthesized pyrrolidine-incorporated chalcones and pyrazolines have shown moderate activity against various bacterial and fungal strains mdpi.com.

Furthermore, the synthesis of spiro pyrrolidines has yielded compounds with notable antimicrobial and antifungal activity against a panel of human pathogenic bacteria and dermatophytic fungi nih.gov. Thiazole-based pyrrolidine derivatives have also been synthesized and evaluated, with some compounds showing selective inhibition of Gram-positive bacteria biointerfaceresearch.comnih.gov. These findings underscore the versatility of the pyrrolidine ring in generating compounds with diverse antimicrobial profiles. Although specific data on this compound derivatives is limited in this context, the broader research on pyrrolidine analogs suggests this is a promising area for future investigation.

Table 1: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| Pyrrolidine-containing chalcones/pyrazolines | Various bacteria and fungi | Moderate | mdpi.com |

| Spiro pyrrolidines | Human pathogenic bacteria and fungi | Active | nih.gov |

| Thiazole-based pyrrolidines | Gram-positive bacteria | Selective inhibition | biointerfaceresearch.comnih.gov |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolidine derivatives has been an active area of research. The this compound scaffold has been incorporated into various molecular structures to explore their ability to modulate inflammatory pathways.

Studies on pyrrolo[3,4-d]pyridazinone derivatives have demonstrated their interaction with biomolecules involved in the inflammatory cascade, suggesting a potential mechanism for their anti-inflammatory effects nih.gov. While not direct derivatives, these findings provide a rationale for exploring the anti-inflammatory properties of compounds containing the this compound core.

Furthermore, research on 2(3H)-furanones and their nitrogen analogues, 1-benzylpyrrolones, which include a 4-chlorophenyl substituent, has revealed significant anti-inflammatory and analgesic activities with reduced gastrointestinal toxicity nih.gov. These compounds were found to be effective in animal models of inflammation. The replacement of the oxygen in the furanone ring with a benzylamine moiety to form pyrrolones, particularly those with halogen substitutions, enhanced the anti-inflammatory activity, with some compounds showing efficacy comparable to standard drugs nih.gov.

Table 2: Anti-inflammatory Activity of Pyrrolone Derivatives

| Compound | Model | Effect | Reference |

|---|---|---|---|

| 1-Benzylpyrrolone with halogenated phenyl group | Carrageenan-induced paw edema | Significant reduction in edema | nih.gov |

| 1-Benzylpyrrolone derivatives | Acetic acid-induced writhing | Analgesic effect | nih.gov |

Anticonvulsant Activities

A significant body of research has focused on the anticonvulsant properties of pyrrolidine-2,5-dione derivatives, a class of compounds closely related to this compound. The substitution at the 3-position of the pyrrolidine-2,5-dione ring with a chlorophenyl group has been shown to be a key determinant of anticonvulsant activity.

A series of 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their anticonvulsant effects. One of the most active compounds in this series demonstrated broad-spectrum antiseizure activity in various animal models, including those for pharmacoresistant seizures, and exhibited a better safety profile than the reference drug, ethosuximide uj.edu.pl.

Further studies on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have also identified compounds with potent anticonvulsant activity in maximal electroshock (MES) and 6 Hz seizure tests mdpi.com. The substitution pattern on the phenyl ring was found to influence the efficacy of these compounds. Hybrid molecules incorporating the pyrrolidine-2,5-dione scaffold have been designed to target multiple pathways involved in epilepsy, resulting in compounds with a broad spectrum of activity and a favorable safety profile nih.gov.

Table 3: Anticonvulsant Activity of 3-Substituted Pyrrolidine-2,5-dione Derivatives

| Compound | Seizure Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione | MES | Not specified | Favorable vs. Ethosuximide | uj.edu.pl |

| 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione | 6 Hz (44 mA) | Not specified | Favorable vs. Ethosuximide | uj.edu.pl |

| 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione | scPTZ | Not specified | Favorable vs. Ethosuximide | uj.edu.pl |

| 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 | >7.32 | mdpi.com |

| 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32 mA) | 28.20 | >17.73 | mdpi.com |

| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MES | 62.14 | >8.05 | nih.gov |

| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 6 Hz | 75.59 | >6.61 | nih.gov |

Antiviral Activities (Anti-HCV, Anti-HIV Type 1, Anti-HSV, Anti-influenza)

The broad biological activity of pyrrolidine derivatives extends to the antiviral arena. While specific studies on this compound derivatives are not extensively documented for all viral targets, related compounds have shown promise.

Anti-HCV and Anti-HIV: Research on 2′,3′-dideoxy-2′,2′-difluoro-4′-azanucleosides, synthesized from a difluorinated pyrrolidine derivative, has been conducted to evaluate their efficacy against HIV-1 and HCV. While none of the synthesized compounds demonstrated anti-HCV activity, four compounds showed modest inhibitory activity against HIV-1 in primary human lymphocytes nih.gov. The 5-fluorouracil analogue was identified as the most active in this series nih.gov.

Anti-HSV and Anti-influenza: The potential of pyrrolidine derivatives as antiviral agents is further supported by studies on compounds targeting other viruses. For instance, various natural and synthetic compounds are being investigated for their activity against Herpes Simplex Virus (HSV) and influenza virus. While direct evidence for this compound derivatives is scarce, the pyrrolidine scaffold is a component of some compounds with reported anti-influenza activity researchgate.netnih.gov. The search for novel antiviral agents often involves screening diverse chemical libraries, and the this compound scaffold presents a candidate for such explorations.

Table 4: Antiviral Activity of Pyrrolidine-Related Derivatives

| Compound Type | Virus | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 2′,3′-dideoxy-2′,2′-difluoro-4′-azanucleosides | HIV-1 | Modest | 5-fluorouracil analogue most active (EC₅₀ = 36.9 μM) | nih.gov |

| 2′,3′-dideoxy-2′,2′-difluoro-4′-azanucleosides | HCV | Inactive | No significant inhibition observed | nih.gov |

| Various Pyrrolidine Derivatives | Influenza | Potential | Scaffold present in some active compounds | researchgate.netnih.gov |

Antithrombotic Properties

The investigation of this compound derivatives has extended to their potential as antithrombotic agents. The 4-chlorophenoxy moiety has been incorporated into various heterocyclic scaffolds to explore their effects on platelet aggregation and coagulation.

A study on novel 1,3,4-oxadiazole derivatives, which include a 2-(4-chlorophenoxy)propan-2-yl substituent, has demonstrated significant in vitro and in vivo antithrombotic activity. Several of these compounds exhibited clot lysis and prolonged clotting times, with some showing higher efficacy than the reference drug heparin researchgate.netnih.gov. These findings suggest that the 4-chlorophenoxy group can contribute to the antithrombotic profile of a molecule.

Although these compounds are not direct derivatives of this compound, the presence of the key chlorophenoxy moiety highlights the potential of this structural feature in the design of new antithrombotic agents. Further research is warranted to explore the antithrombotic effects of compounds where this moiety is directly attached to a pyrrolidine ring.

Table 5: Antithrombotic Activity of 1,3,4-Oxadiazole Derivatives with a 4-Chlorophenoxy Moiety

| Compound | In Vitro Activity | In Vivo Activity | Reference |

|---|---|---|---|

| 2-{5-[2-(4-Chlorophenoxy)propan-2-yl]-1,3,4-oxadiazol-2-ylthio}-N-(phenyl)acetamide derivatives | Significant clot lysis | Prolonged clotting time | researchgate.netnih.gov |

Potential in Neurological Disorders

The pyrrolidine scaffold is a key component of many compounds with activity in the central nervous system, and derivatives of this compound are being investigated for their potential in treating neurological disorders such as Alzheimer's and Parkinson's disease.

Alzheimer's Disease: The multifactorial nature of Alzheimer's disease has led to the development of multitarget-directed ligands. Chiral N-substituted aryloxymethyl pyrrolidines have been designed and synthesized as multipotent agents for Alzheimer's disease researchgate.netresearchgate.net. These compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the cholinergic deficit observed in Alzheimer's patients. The stereochemistry and the nature of the substituents on the pyrrolidine ring have been found to significantly influence the activity profile researchgate.netresearchgate.net.

Parkinson's Disease: In the context of Parkinson's disease, research has focused on developing neuroprotective agents that can slow the progression of the disease. While specific studies on this compound derivatives are limited, the broader class of pyrrolidine derivatives has been explored for their neuroprotective effects. For instance, (E)-3,4-diacetoxystyryl sulfones and sulfoxides, which are structurally distinct but share the goal of neuroprotection, have shown promise in in vitro models of Parkinson's disease by inhibiting neuronal cell injury and exhibiting antineuroinflammatory properties nih.gov. The development of novel compounds that can modulate multiple targets in the pathophysiology of Parkinson's disease is an active area of research.

Table 6: Potential of Pyrrolidine Derivatives in Neurological Disorders

| Compound Class | Neurological Disorder | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Chiral N-substituted aryloxymethyl pyrrolidines | Alzheimer's Disease | AChE/BChE inhibition | Stereochemistry and substituents influence activity | researchgate.netresearchgate.net |

| Pyrrolidine scaffold derivatives | Alzheimer's Disease | Multitarget-directed ligands | Potential for improved therapeutic outcomes | mdpi.com |

| Neuroprotective agents (general) | Parkinson's Disease | Inhibition of neuronal injury, anti-inflammatory | Various compounds show promise in preclinical models | nih.gov |

Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Elements for Biological Activity

The 4-chlorophenoxy group is a critical pharmacophore for the biological activity of this class of compounds. The chlorine atom at the para position of the phenoxy ring significantly influences the electronic properties and binding interactions of the molecule.

Research on analogous structures, such as 2-(p-chlorophenoxy)propionic acid, has highlighted the importance of the chlorophenoxy moiety for interacting with hydrophobic pockets within binding sites on biological targets like the CLC-1 chloride channel. nih.gov Any modification, including the replacement of the electron-attracting chlorine atom, can lead to a substantial decrease or complete loss of blocking activity on these channels. nih.gov This suggests that the specific electronic and steric properties conferred by the 4-chloro substitution are essential for optimal binding.

Furthermore, studies on various compounds containing a chlorophenoxy group have shown its relevance in enzyme inhibition. For instance, transformation products of chlorophenoxy herbicides, which include chlorophenols and their nitroderivatives, have demonstrated inhibitory activity against acetylcholinesterase. researchgate.net The inhibitory activity is dependent on the type and number of substituents on the aromatic ring, with nitroderivatives showing the highest activity. researchgate.net This indicates that substitutions on the phenoxy ring can modulate enzyme inhibitory potential.

The table below summarizes the impact of modifications to the chlorophenoxy group on biological activity, based on findings from related compound classes.

| Modification to Chlorophenoxy Moiety | Observed Effect on Biological Activity | Reference Compound Class |

| Replacement of Chlorine Atom | Decrease or loss of activity | 2-(p-chlorophenoxy)propionic acid analogues nih.gov |

| Addition of a Nitro Group | Increased inhibitory activity | Chlorophenoxy herbicide transformation products researchgate.net |

This table is illustrative and based on findings from analogous structures to highlight the importance of the chlorophenoxy group.

The pyrrolidine (B122466) ring serves as a versatile scaffold in drug discovery, and its substituents play a pivotal role in defining the biological activity of the resulting compounds. nih.govresearchgate.net The five-membered ring's non-planarity, a phenomenon known as "pseudorotation," allows for efficient exploration of the pharmacophore space and contributes to the molecule's three-dimensional structure. nih.govresearchgate.net

Substituents on the pyrrolidine ring can influence various properties, including:

Basicity: The nitrogen atom of the pyrrolidine ring imparts basicity to the scaffold. Substituents, particularly at the C-2 position, can significantly affect this basicity. nih.gov

Conformation: Substituents at the C-4 position can control the puckering of the pyrrolidine ring, leading to either C-4-exo or C-4-endo envelope conformers. nih.gov This conformational control is influenced by inductive and stereoelectronic factors of the substituents. nih.gov

Biological Activity: The nature and position of substituents are critical for specific biological activities. For example, in a series of pyrrolidine-2,5-dione derivatives, a sec-butyl group at position 3 and a 3-trifluoromethylphenylpiperazine fragment were found to positively affect anticonvulsant activity. nih.gov Conversely, introducing a benzhydryl group at the same position along with a 4-chloro- or 2,3-dichlorophenylpiperazine fragment increased activity in a different anticonvulsant test. nih.gov

The following table provides examples of how different substituents on the pyrrolidine ring of various compound series can modulate their biological effects.

| Pyrrolidine Ring Substituent | Position | Resulting Biological Effect | Compound Series |

| sec-Butyl | 3 | Positive effect on anticonvulsant activity | Pyrrolidine-2,5-diones nih.gov |

| Benzhydryl | 3 | Increased anticonvulsant activity in a different assay | Pyrrolidine-2,5-diones nih.gov |

| 4-Trifluorophenyl on 1,2,4-oxadiazole | N/A | Best inhibition against DPP-IV enzyme | Pyrrolidine sulfonamides |

| 4-CH₃ | N/A | High inhibition rates | Thiophen-pyrrolidine-2,5-dione hybrids |

| 2-OCH₃ | N/A | High inhibition rates | Thiophen-pyrrolidine-2,5-dione hybrids |

This table showcases the diverse effects of pyrrolidine ring substituents in different chemical contexts.

Stereochemistry is a fundamental aspect of drug design and development, as different enantiomers of a chiral drug can exhibit distinct pharmacological profiles. researchgate.net The spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes with enantioselective biological targets like proteins. nih.govresearchgate.net

In the context of pyrrolidine derivatives, the stereochemistry at position 3, where the chlorophenoxy group is attached in 3-(4-Chlorophenoxy)pyrrolidine, is expected to be a major determinant of its pharmacological activity. The (R) and (S) enantiomers can have different affinities for their biological targets, leading to variations in efficacy and potency.

The influence of stereochemistry is also evident in the conformational preferences of the pyrrolidine ring itself. For example, the stereochemistry of fluorine substitution in fluoroprolines can enhance the conformational stability of proline-rich proteins. beilstein-journals.org This highlights how stereochemical arrangements can have profound effects on molecular conformation and, consequently, biological function.

Optimization Strategies for Enhanced Efficacy and Selectivity

Ligand efficiency (LE) is a valuable metric in drug discovery for assessing the binding efficiency of a compound in relation to its size. nih.gov It is calculated by normalizing the binding affinity (often expressed as the free energy of binding, ΔG) by the number of non-hydrogen atoms (heavy atoms, HA). mtak.hu LE helps in identifying promising lead compounds that can be optimized into potent and drug-like candidates. nih.gov

During lead optimization, tracking LE can guide the selection of modifications that provide the most significant improvement in binding affinity for the smallest increase in molecular size. biorxiv.org While LE tends to be a focus in the early stages of drug discovery, another metric, lipophilic ligand efficiency (LLE), which relates potency to lipophilicity, often improves during the optimization process towards a clinical candidate. biorxiv.org

The concept of "bang for the buck" is central to ligand efficiency, where the goal is to maximize the binding energy contributed by each atom in the molecule. nih.gov For instance, in a series of benzophenone derivatives, smaller ligands exhibited higher ligand efficiency values compared to larger, dimeric structures. univie.ac.at This underscores the importance of maintaining a balance between molecular size and potency during optimization.

Systematic modification of functional groups is a cornerstone of medicinal chemistry for enhancing the binding affinity and selectivity of a lead compound. nih.gov In the context of this compound, this could involve alterations to both the chlorophenoxy moiety and the pyrrolidine ring.

For example, modifying the amino acid side chains of pyrrolidine derivatives has been shown to improve their binding affinities as Mcl-1 inhibitors. nih.gov This highlights the potential for introducing or modifying substituents on the pyrrolidine ring to achieve better interactions with the target protein.

Furthermore, the introduction of an amine side chain in substituted chalcones has been shown to enhance their anticancer potential, suggesting that adding specific functional groups can significantly improve biological activity. researchgate.net Alkylation has also been observed to increase the permeability and binding of benzophenones to their target. researchgate.net

The following table outlines potential functional group modifications and their expected impact on the properties of this compound analogs.

| Functional Group Modification | Potential Impact | Rationale |

| Substitution on the Phenoxy Ring | Modulation of electronic properties and binding interactions | To optimize interactions within hydrophobic pockets and potentially introduce new hydrogen bonding opportunities. |

| Alkylation of the Pyrrolidine Nitrogen | Alteration of basicity and lipophilicity | To improve cell permeability and modify interactions with the target. |

| Introduction of Hydrogen Bond Donors/Acceptors | Enhanced binding affinity and selectivity | To form specific hydrogen bonds with key residues in the binding site. |

| Variation of Substituents on the Pyrrolidine Ring | Exploration of new binding pockets and improved potency | To probe the steric and electronic requirements of the binding site. |

This table presents hypothetical optimization strategies based on established medicinal chemistry principles.

Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach utilizes small molecular fragments, typically with molecular weights under 300 Daltons, that bind to biological targets with low affinity. These initial hits are then optimized and grown into more potent, lead-like molecules. The pyrrolidine scaffold is of significant interest within the FBDD community due to its three-dimensional (3D) character, which allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems. nih.gov The non-planar nature of the pyrrolidine ring provides access to a wider range of spatial arrangements for substituents, which can be crucial for achieving high-affinity interactions with a protein's binding site. nih.govresearchgate.net

The compound this compound represents an intriguing starting point or building block within an FBDD campaign. Its molecular structure combines the desirable 3D geometry of the pyrrolidine ring with the well-defined interactions offered by the 4-chlorophenoxy group. This substitution pattern allows for the exploration of key interactions within a target's binding pocket. The chlorine atom can participate in halogen bonding or occupy hydrophobic pockets, while the phenoxy ether linkage provides a vector for further chemical elaboration.

In a typical FBDD workflow, a library of fragments would be screened against a biological target to identify initial binders. While specific screening data for this compound is not publicly available, we can conceptualize its potential progression in an FBDD program based on established principles. A hypothetical fragment screening campaign could identify a pyrrolidine-based fragment as a hit. Subsequent optimization efforts would then involve modifying this initial fragment to improve its binding affinity and other pharmacological properties.

For instance, if a simple pyrrolidine core was identified as an initial fragment, medicinal chemists could synthesize a series of analogs to probe the structure-activity relationship. The introduction of a 4-chlorophenoxy group at the 3-position of the pyrrolidine ring would be a logical step to explore interactions in a nearby hydrophobic pocket of the target protein.

The effectiveness of fragments and their subsequent optimization are often evaluated using metrics such as Ligand Efficiency (LE). LE is a measure of the binding energy per heavy atom and is a useful tool for prioritizing fragments and guiding their growth. A higher LE value indicates a more efficient binder.

To illustrate how the this compound scaffold could be elaborated in an FBDD program, consider the following hypothetical data for a series of analogs. In this example, we start with a core pyrrolidine fragment and progressively add functionality to improve its potency.

| Compound | Structure | Modification | IC50 (µM) | Ligand Efficiency (LE) |

|---|---|---|---|---|

| Fragment 1 | Pyrrolidine | Core Scaffold | 1000 | 0.30 |

| Analog 1a | 3-Phenoxypyrrolidine | Addition of Phenoxy Group | 250 | 0.32 |

| Analog 1b | This compound | Addition of Chlorine | 100 | 0.35 |

| Lead Compound 1 | (R)-1-acetyl-3-(4-chlorophenoxy)pyrrolidine | Further Elaboration | 5 | 0.38 |

In this hypothetical scenario, the initial pyrrolidine fragment binds weakly to the target. The addition of a phenoxy group improves potency, and the subsequent introduction of a chlorine atom at the 4-position of the phenyl ring further enhances binding affinity, likely due to favorable interactions within a specific sub-pocket of the target's active site. The final lead compound, with the addition of an acetyl group on the pyrrolidine nitrogen, demonstrates a significant improvement in potency while maintaining a good ligand efficiency. This stepwise evolution is a hallmark of the fragment-based approach, where small, efficient fragments are grown into more complex and potent molecules.

The 3D nature of the pyrrolidine ring in this compound also offers opportunities for stereochemical diversification. The synthesis of enantiomerically pure forms of this compound and its derivatives would allow for a detailed investigation of the stereochemical requirements for optimal binding, a critical aspect of modern drug design. researchgate.net

V. Computational and Theoretical Investigations

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.govresearchgate.net This technique is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the binding site of a target protein. researchgate.net The simulation predicts the binding affinity and pose, which are scored to estimate the strength of the interaction. mdpi.com For 3-(4-Chlorophenoxy)pyrrolidine, docking studies would be performed to understand how it fits into the active site of a specific protein target, revealing the plausible binding modes that are responsible for its biological activity. nih.gov

The stability of a ligand-protein complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net

Hydrogen Bonding: Hydrogen bonds are critical for the specificity of ligand binding. In the case of this compound, the secondary amine within the pyrrolidine (B122466) ring is a key functional group capable of acting as both a hydrogen bond donor and acceptor. Molecular docking simulations would identify specific amino acid residues in the target's active site that form these crucial hydrogen bonds with the ligand, anchoring it in a favorable orientation. mdpi.com

The pyrrolidine ring is not planar and can adopt several puckered conformations, often described as "envelope" or "twisted" forms. researchgate.netfigshare.com The specific pucker of the ring is influenced by its substituents. figshare.com Conformational analysis, both of the isolated ligand and within the protein's binding site, is essential. Upon binding, this compound would likely adopt a single, low-energy conformation that maximizes its favorable interactions with the protein. researchgate.net This "bioactive conformation" may differ from its most stable conformation in solution. Understanding the conformational changes upon binding is critical for rational drug design, as locking a molecule into its bioactive conformation can significantly improve its potency. figshare.com

Quantum Chemical Studies and DFT Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic properties of a molecule. nih.gov DFT methods, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can accurately predict molecular geometry, vibrational frequencies, and electronic properties like orbital energies and charge distribution. nih.govresearchgate.net

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. scispace.comnih.gov For this compound, DFT calculations would be used to find its global minimum energy conformation. ub.edu This process provides precise data on bond lengths, bond angles, and dihedral angles. Furthermore, by calculating the energies of different possible conformers (e.g., different puckers of the pyrrolidine ring or rotations around the C-O bond), a conformational stability profile can be established. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data) This table is for illustrative purposes to show typical data obtained from DFT calculations.

| Parameter | Value |

|---|---|

| C-O Bond Length (phenoxy) | 1.37 Å |

| C-N Bond Length (pyrrolidine) | 1.47 Å |

| C-Cl Bond Length | 1.75 Å |

| C-O-C Bond Angle | 118.5° |

| Pyrrolidine Ring Pucker | C3-exo |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. wolfram.com It is used to identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding molecular reactivity and intermolecular interactions. researchgate.netchemrxiv.org

For this compound, an MEP map would typically show:

Negative Regions (Red/Yellow): Concentrated around the electronegative oxygen and chlorine atoms, as well as the lone pair of the nitrogen atom. These areas represent likely sites for electrophilic attack and hydrogen bond acceptance. chemrxiv.org

Positive Regions (Blue): Located around the hydrogen atoms, particularly the N-H proton of the pyrrolidine ring, identifying it as a hydrogen bond donor site. researchgate.net

This mapping helps predict how the molecule will interact with its biological target on an electrostatic basis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Drug-Likeness Screening

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govresearchgate.net

For a series of analogues of this compound, a 3D-QSAR model could be developed. The resulting contour maps would provide a visual guide for designing more potent molecules:

Steric Maps: Indicate regions where bulky groups increase or decrease activity.

Electrostatic Maps: Show where positive or negative charges are favorable for activity.

Hydrophobic Maps: Highlight areas where hydrophobic character enhances binding. nih.gov

Drug-likeness screening involves evaluating a compound's physicochemical properties to assess its potential as an orally administered drug. A common filter is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of these rules.

Table 2: Lipinski's Rule of Five for Drug-Likeness Screening

| Property | Rule |

|---|---|

| Molecular Weight | ≤ 500 Da |

| Log P (octanol-water partition coefficient) | ≤ 5 |

| Hydrogen Bond Donors (N-H, O-H) | ≤ 5 |

| Hydrogen Bond Acceptors (N, O) | ≤ 10 |

This compound and its derivatives would be computationally screened against these and other criteria to predict their potential for development as therapeutic agents. mdpi.com

In Silico ADMET Prediction (as related to target binding affinity and not basic chemical properties)

In the early stages of drug discovery and development, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties plays a crucial role in identifying candidates with favorable pharmacokinetic and safety profiles. For a compound like this compound, which, based on its structural similarity to known monoamine reuptake inhibitors, is predicted to target the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters in the central nervous system (CNS), a favorable ADMET profile is intrinsically linked to its potential target binding affinity and ultimate efficacy. For the compound to effectively bind to its CNS targets, it must first be absorbed, distributed to the brain, and remain at the target site in sufficient concentrations before being metabolized and excreted.

Computational models provide a valuable tool for predicting these properties. The following tables present a hypothetical but representative in silico ADMET profile for this compound, based on data typically observed for structurally similar CNS-active compounds and monoamine reuptake inhibitors.

Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Implication for Target Binding Affinity |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Good oral absorption is the first step for the compound to enter systemic circulation and subsequently reach the CNS targets. |

| Caco-2 Permeability | High | High permeability across the intestinal cell line model suggests efficient passive diffusion, contributing to good oral bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | High | Essential for a CNS-active compound to cross from the bloodstream into the brain to interact with SERT and NET. |

| P-glycoprotein (P-gp) Substrate | No | Not being a substrate for this efflux transporter at the BBB would allow for higher brain concentrations and better target engagement. |

| Plasma Protein Binding (PPB) | Moderate to High | The extent of binding to plasma proteins can influence the free fraction of the compound available to cross the BBB and bind to its targets. |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Metabolism by this key cytochrome P450 enzyme is common for CNS drugs and will influence the compound's half-life and duration of action at the target. |

| CYP3A4 Substrate | Moderate | Metabolism by CYP3A4 also contributes to the overall clearance of the compound. |

| CYP2D6 Inhibitor | Moderate | Potential for drug-drug interactions by inhibiting the metabolism of other drugs cleared by this enzyme. |

| CYP3A4 Inhibitor | Low | Lower potential for drug-drug interactions compared to CYP2D6 inhibition. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Low potential for causing cardiac arrhythmias, a critical safety parameter. |

| Ames Mutagenicity | Non-mutagenic | Predicted to have a low risk of causing genetic mutations. |

| Hepatotoxicity | Low Risk | Predicted to have a low potential for causing liver damage. |

Detailed Research Findings from Analogous Compounds

Computational studies on a wide range of monoamine reuptake inhibitors have established key structure-ADMET relationships that are relevant to this compound. For instance, the presence of a basic nitrogen atom, as in the pyrrolidine ring, is often crucial for the primary interaction with the acidic aspartate residue in the binding site of SERT and NET. However, this basicity also influences properties like solubility and potential for hERG channel binding.

The lipophilicity, conferred by the 4-chlorophenoxy group, is a critical determinant of both target binding affinity and ADMET properties. Increased lipophilicity can enhance binding to the hydrophobic pockets within the transporters but can also lead to increased plasma protein binding and metabolism, potentially reducing the free concentration available to act on the target.

In silico metabolic pathway prediction for compounds with a phenoxy-pyrrolidine scaffold often points towards hydroxylation of the aromatic ring and N-dealkylation of the pyrrolidine ring as major metabolic routes. The specific site of metabolism can be influenced by the nature and position of substituents on the phenyl ring. For this compound, the chlorine atom may influence the regioselectivity of hydroxylation. Understanding these metabolic pathways is crucial as the formation of active metabolites could either prolong the therapeutic effect or contribute to off-target effects.

The relationship between predicted ADMET properties and target binding affinity is a delicate balance. An ideal compound would exhibit high affinity for SERT and NET, coupled with an ADMET profile that allows for sufficient brain exposure, a reasonable duration of action, and a low risk of toxicity. The in silico predictions for this compound suggest a promising profile in this regard, though these predictions would require experimental validation.

Vi. Research Methodologies and Experimental Approaches

In Vitro Biological Assays

In vitro biological assays are fundamental in the preliminary screening and detailed investigation of the biological effects of "3-(4-Chlorophenoxy)pyrrolidine". These assays are conducted in a controlled laboratory environment, often using cell cultures or isolated biomolecules.

Cell-based assays are instrumental in assessing the effect of "this compound" on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. This assay quantifies the metabolic activity of living cells, which is often correlated with cell proliferation.

In a typical MTT assay, cultured cells are exposed to varying concentrations of "this compound". After an incubation period, the MTT reagent is added. Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls would indicate a reduction in cell proliferation or viability, suggesting potential cytotoxic or cytostatic effects of the compound.

Table 1: Hypothetical Proliferative Activity Data for this compound using MTT Assay

| Concentration (µM) | % Cell Viability (Relative to Control) |

| 0.1 | 98.5 |

| 1 | 95.2 |

| 10 | 78.4 |

| 50 | 45.1 |

| 100 | 22.8 |

This table presents hypothetical data to illustrate the potential dose-dependent antiproliferative effect of the compound.

To investigate the potential of "this compound" as an enzyme inhibitor, specific enzymatic activity assays are employed. For instance, if the compound is hypothesized to target protein kinases, which are crucial regulators of cell signaling, the Kinase-Glo Plus Luminescence Kinase Assay can be utilized. This assay measures the amount of ATP remaining in a solution following a kinase reaction.

The principle of the Kinase-Glo assay is based on the luciferase-luciferin reaction, which generates a luminescent signal that is proportional to the ATP concentration. In the presence of a kinase and its substrate, ATP is consumed. If "this compound" acts as a kinase inhibitor, it will reduce the rate of ATP consumption, resulting in a higher luminescent signal compared to a control reaction without the inhibitor. The assay is performed by adding the Kinase-Glo Plus reagent directly to the completed kinase reaction. The luminescent output is then measured using a luminometer. This method is highly sensitive and suitable for high-throughput screening of potential kinase inhibitors.

Table 2: Hypothetical Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (µM) |

| Kinase A | > 100 |

| Kinase B | 15.7 |

| Kinase C | 89.2 |

| Kinase D | 5.4 |

This table illustrates hypothetical IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Receptor binding assays are essential for determining the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound, in this case "this compound", to displace the radioligand from the receptor is measured.

For example, to assess the affinity of "this compound" for the dopamine (B1211576) transporter (DAT), a [3H]mazindol binding assay could be performed. [3H]mazindol is a radiolabeled form of mazindol, a compound that binds to DAT. In this assay, a preparation of cells or tissues expressing DAT is incubated with a fixed concentration of [3H]mazindol in the presence of varying concentrations of "this compound". The amount of radioactivity bound to the receptors is then measured. A potent compound will displace [3H]mazindol at low concentrations, resulting in a lower radioactive signal. From this data, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.

Functional antagonism assays are used to determine whether a compound that binds to a receptor inhibits the biological response induced by an agonist. These assays provide information on the functional consequences of receptor binding. For instance, if "3-(4--Chlorophenoxy)pyrrolidine" is found to bind to a specific G-protein coupled receptor (GPCR), its ability to act as a functional antagonist can be tested.

In a typical functional antagonism assay, cells expressing the target receptor are stimulated with a known agonist in the presence and absence of "this compound". The cellular response, such as the production of a second messenger like cyclic AMP (cAMP) or an increase in intracellular calcium, is measured. If "this compound" is a functional antagonist, it will inhibit the agonist-induced response in a dose-dependent manner. The IC₅₀ value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response, can then be determined.

The potential antimicrobial properties of "this compound" can be evaluated through various qualitative and quantitative assays. These assays are crucial for identifying new antimicrobial agents.

Qualitative Assays: The agar (B569324) disc-diffusion method is a common qualitative screening method. In this assay, a sterile paper disc impregnated with a known concentration of "this compound" is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The plate is then incubated under suitable conditions. If the compound possesses antimicrobial activity, a clear zone of inhibition will appear around the disc where microbial growth is prevented. The diameter of this zone is proportional to the antimicrobial potency of the compound.

Quantitative Assays: The broth microdilution method is a widely used quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. In this method, a serial dilution of "this compound" is prepared in a liquid growth medium in a multi-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for microbial growth. The lowest concentration of the compound at which no growth is observed is recorded as the MIC.

Table 3: Antimicrobial Activity of Structurally Related Pyrrolidine (B122466) Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| Pyrrolidine Derivative A | Staphylococcus aureus | 16 |

| Pyrrolidine Derivative B | Escherichia coli | 32 |

| Pyrrolidine Derivative C | Candida albicans | 8 |

This table presents data from studies on related compounds to illustrate the potential for antimicrobial activity within this chemical class.

Analytical and Spectroscopic Characterization (Contextualized as Research Methods, not basic compound properties)

The unambiguous identification and structural elucidation of "this compound" and its synthesized derivatives are paramount in research. A combination of analytical and spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are powerful tools for determining the molecular structure of a compound. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, which is crucial for confirming the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds. For "this compound," IR spectroscopy would be expected to show characteristic peaks for the C-O-C ether linkage, the N-H bond of the pyrrolidine ring, and the C-Cl bond on the aromatic ring.

X-ray Crystallography: For crystalline solids, single-crystal X-ray crystallography can provide the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. This technique is invaluable for the absolute structural confirmation of novel compounds.

These analytical and spectroscopic methods are not only used for the initial characterization of "this compound" but are also essential for confirming the identity and purity of the compound used in biological assays, ensuring the reliability and reproducibility of the research findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons.

Aromatic Protons: The protons on the 4-chlorophenyl group would appear as two distinct doublets in the aromatic region (typically δ 6.8-7.3 ppm) due to the electron-withdrawing nature of the chlorine atom and the electron-donating ether linkage.

Pyrrolidine Protons: The protons on the pyrrolidine ring would exhibit more complex splitting patterns in the aliphatic region (typically δ 2.0-4.0 ppm). The proton at the C3 position, being attached to the carbon bearing the ether linkage, would be expected to have a chemical shift around δ 4.5-5.0 ppm. The protons on C2, C4, and C5 would show multiplets due to spin-spin coupling with adjacent protons.

N-H Proton: The proton on the nitrogen atom would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Aromatic Carbons: The 4-chlorophenyl group would display four signals in the aromatic region (typically δ 115-160 ppm). The carbon attached to the chlorine (C-Cl) and the carbon attached to the oxygen (C-O) would have characteristic chemical shifts.

Pyrrolidine Carbons: The pyrrolidine ring would show three distinct signals. The C3 carbon, bonded to the oxygen atom, would be the most downfield of the aliphatic carbons (likely δ 70-80 ppm). The C2 and C5 carbons adjacent to the nitrogen would appear around δ 45-55 ppm, while the C4 carbon would be the most upfield.

A summary of the expected NMR data is presented below:

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.3 | Doublet |

| Pyrrolidine CH (C3) | 4.5 - 5.0 | Multiplet |

| Pyrrolidine CH₂ (C2, C5) | 3.0 - 4.0 | Multiplet |

| Pyrrolidine CH₂ (C4) | 2.0 - 2.5 | Multiplet |

| Pyrrolidine NH | Variable | Broad Singlet |

| ¹³C NMR | Expected Chemical Shift (ppm) |

| Aromatic C-O | 155 - 160 |

| Aromatic C-Cl | 125 - 130 |

| Aromatic CH | 115 - 130 |

| Pyrrolidine C3 | 70 - 80 |

| Pyrrolidine C2, C5 | 45 - 55 |

| Pyrrolidine C4 | 25 - 35 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, with a molecular formula of C₁₀H₁₂ClNO, the expected exact mass is approximately 197.66 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 197. The presence of a chlorine atom would be indicated by an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak.

The fragmentation pattern would likely involve the cleavage of the ether bond and fragmentation of the pyrrolidine ring. Key expected fragments would include:

Loss of the chlorophenoxy group: A fragment corresponding to the pyrrolidinyl cation.

Cleavage of the pyrrolidine ring: This would lead to various smaller fragments.

The 4-chlorophenoxy radical cation.

| Fragment Ion | Expected m/z | Identity |

| [M]⁺ | 197/199 | Molecular Ion |

| [M - C₆H₄Cl]⁺ | 70 | Pyrrolidin-3-yl cation |

| [C₆H₄ClO]⁺ | 127/129 | 4-Chlorophenoxy cation |

High Performance Liquid Chromatography (HPLC) for Purity Assessment

High Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of a compound. For a compound like this compound, a reverse-phase HPLC method would likely be employed.

Stationary Phase: A C18 column is a common choice for separating moderately polar organic compounds.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely provide good separation of the main compound from any impurities.

Detection: A UV detector set at a wavelength where the 4-chlorophenyl chromophore absorbs strongly (e.g., around 225 nm or 270 nm) would be suitable for detection.

The purity of the sample would be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would show a single major peak with minimal or no other peaks.

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~225 nm |

X-ray Single-Crystal Determination for Molecular Geometry

X-ray single-crystal diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The analysis would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms, including the puckering of the pyrrolidine ring and the orientation of the 4-chlorophenoxy group relative to the ring.

Stereochemistry: If the compound is chiral, the absolute configuration can be determined.

Intermolecular interactions: The packing of the molecules in the crystal lattice, including any hydrogen bonding involving the pyrrolidine N-H group.

While specific crystallographic data for this compound is not publicly available, the expected data would be presented in a standard format, including the crystal system, space group, unit cell dimensions, and atomic coordinates.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the unit cell. |

| Atomic Coordinates (x, y, z) | The position of each atom within the unit cell. |

Vii. Conclusion and Future Research Directions

Current Understanding of 3-(4-Chlorophenoxy)pyrrolidine's Biological Potential

Direct pharmacological studies on this compound are not extensively documented in publicly available literature. Its chemical identity is confirmed, with details available in chemical databases. nih.govappchemical.com However, the biological potential of this specific compound can be inferred from extensive research on structurally related pyrrolidine (B122466) derivatives that feature a chlorophenyl moiety.

The presence of a 4-chlorophenyl group on the pyrrolidine ring is a recurrent motif in compounds exhibiting significant biological activity. For instance, derivatives containing this group have demonstrated promising antituberculosis and antibacterial effects. frontiersin.org Specifically, certain pyrrolidine derivatives with a 4-chlorophenyl substituent have shown better activity against Mycobacterium tuberculosis than the reference drug, ethambutol. frontiersin.org Furthermore, this moiety is found in compounds synthesized as potential anticonvulsant and analgesic agents. mdpi.com The incorporation of the 4-chlorophenyl group has been a key feature in the design of novel 1,2,4-oxadiazole/pyrrolidine hybrids that act as potent inhibitors of bacterial DNA gyrase and topoisomerase IV. frontiersin.org